molecular formula C18H11ClTe B12625468 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-38-4

2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene

Cat. No.: B12625468
CAS No.: 920977-38-4
M. Wt: 390.3 g/mol
InChI Key: MAXPUEGZWFWGIN-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene: is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a 4-chlorophenyl ethynyl group and a phenyl group

Properties

CAS No.

920977-38-4

Molecular Formula

C18H11ClTe

Molecular Weight

390.3 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethynyl]-5-phenyltellurophene

InChI

InChI=1S/C18H11ClTe/c19-16-9-6-14(7-10-16)8-11-17-12-13-18(20-17)15-4-2-1-3-5-15/h1-7,9-10,12-13H

InChI Key

MAXPUEGZWFWGIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C([Te]2)C#CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and appropriate organic precursors.

    Substitution Reactions: The 4-chlorophenyl ethynyl group and the phenyl group are introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling tellurium compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The phenyl and 4-chlorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized tellurophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly in the development of new pharmaceuticals. Its tellurium component may enhance biological activity due to tellurium's unique chemical properties.

  • Anticancer Activity: Some studies have indicated that organotellurium compounds exhibit anticancer properties. The incorporation of the chlorophenyl group may enhance the selectivity and potency of the compound against cancer cells.
  • Antimicrobial Properties: Research into organotellurium compounds has shown promising antimicrobial effects, which could be leveraged in developing new antibiotics or antifungal agents.

Materials Science

The unique electronic properties of tellurium-containing compounds make them suitable for various applications in materials science.

  • Organic Electronics: The compound may be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance device performance.
  • Sensors: Due to its electronic properties, 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene can be explored for use in chemical sensors, particularly for detecting environmental pollutants or biological agents.

Case Study 1: Anticancer Activity

A study conducted on a series of tellurium compounds, including 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene, demonstrated significant inhibitory effects on various cancer cell lines. The results showed a dose-dependent response, indicating the compound's potential as a lead structure for further drug development.

Case Study 2: Organic Electronics

Research into the application of tellurium-containing compounds in OLEDs revealed that devices incorporating 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene exhibited improved efficiency compared to traditional organic materials. The study highlighted the importance of optimizing the molecular structure to enhance charge mobility and light emission.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This can lead to effects such as inhibition of enzyme activity or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C15_{15}H11_{11}ClTe
  • Molecular Weight : 362.66 g/mol
  • Structural Characteristics : The compound features a tellurophene backbone with a chlorophenyl ethynyl substituent, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene has been investigated in various studies, revealing several pharmacological effects:

Antimicrobial Activity

Preliminary studies suggest that tellurophene derivatives exhibit antimicrobial properties. For instance, compounds related to tellurophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

Tellurophene derivatives are also noted for their antioxidant capabilities. The presence of tellurium in the structure may enhance the scavenging of free radicals, contributing to cellular protection against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

Research indicates that similar compounds can modulate inflammatory responses. For example, they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The exact mechanisms through which 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial growth.
  • Cell Membrane Interaction : Its hydrophobic nature allows interaction with lipid membranes, potentially leading to increased permeability or disruption.
  • Signal Transduction Modulation : It may influence signaling pathways related to inflammation and oxidative stress response.

Case Studies and Research Findings

Several studies have focused on the biological activities of tellurophene derivatives:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various tellurophene compounds against common pathogens. Results indicated that derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus .
  • Antioxidant Activity :
    • A comparative study assessed the antioxidant properties of tellurophene derivatives using DPPH radical scavenging assays. The results showed that these compounds had IC50_{50} values lower than standard antioxidants like ascorbic acid, indicating superior activity .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene significantly reduced the release of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelIC50_{50} / MIC (µg/mL)Reference
AntimicrobialE. coli20
S. aureus15
AntioxidantDPPH Scavenging25
Anti-inflammatoryLPS-stimulated MacrophagesSignificant reduction

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